4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Description
Properties
IUPAC Name |
4,5-dichloro-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBAEUKEKRQWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Introduction: A Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] Its nitrogen-rich, electron-deficient nature provides a versatile platform for constructing complex molecular architectures with tailored biological functions. When substituted with a pyrrolidine ring—a common motif in natural products and synthetic drugs that enhances solubility and provides a three-dimensional vector for exploring chemical space—the resulting molecule becomes a highly valuable building block.[3]
This guide focuses on 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine , a compound that, while not extensively documented in public literature, holds significant promise as a chemical intermediate for drug discovery programs. By analyzing the established principles of pyrimidine chemistry and drawing on data from closely related analogues, this document serves as a technical prospectus on its core properties, reactivity, and strategic applications. The presence of two distinct chlorine atoms at the C4 and C5 positions offers a pathway for sequential, regioselective functionalization, making this scaffold particularly attractive for the generation of diverse chemical libraries.
Physicochemical Properties: A Predictive Overview
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₈H₉Cl₂N₃ | Derived from chemical structure. |
| Molecular Weight | 222.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely off-white to pale yellow solid | Based on common aminopyrimidine derivatives. |
| Melting Point | 80 - 120 °C | Estimated based on related substituted dichloropyrimidines. The exact value will depend on crystalline packing. |
| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to polarity and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, THF, DMSO). Sparingly soluble in non-polar solvents and water. | The pyrrolidine group may confer slightly higher aqueous solubility than the parent trichloropyrimidine, but overall low water solubility is expected. |
| pKa (most basic) | 2.0 - 4.0 | The pyrimidine ring nitrogens are weakly basic. This value is an estimate based on similar substituted pyrimidines. |
Proposed Synthesis and Purification
The most logical and efficient synthesis of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 4,5,6-trichloropyrimidine.
Causality of the Synthetic Strategy
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The general order of reactivity for halogens on a pyrimidine ring is C4/C6 > C2 >> C5.[4][5] Therefore, reacting 4,5,6-trichloropyrimidine with one equivalent of a nucleophile like pyrrolidine is expected to result in a highly regioselective substitution at the C6 position (which is equivalent to C4 in the starting material), leaving the less reactive C5-Cl and the other C4-Cl untouched.
Experimental Protocol: Synthesis
Reaction: 4,5,6-Trichloropyrimidine + Pyrrolidine → 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
-
Reagent Preparation: To a solution of 4,5,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or tetrahydrofuran (THF) (approx. 0.5 M), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) or an organic base like triethylamine (TEA, 1.5 eq).
-
Nucleophilic Addition: While stirring the mixture at room temperature (20-25 °C), add pyrrolidine (1.05 eq) dropwise over 15 minutes.
-
Reaction Execution: Heat the reaction mixture to 50-70 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter off the solid. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Experimental Protocol: Purification
-
Method: The crude product should be purified using flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) is a suitable mobile phase.
-
Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure to yield 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine as a solid.
Workflow Visualization
Caption: Synthetic workflow for 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine.
Spectroscopic and Chromatographic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets in the aliphatic region corresponding to the pyrrolidine ring protons: one around 2.0 ppm (4H, for the β-protons) and another around 3.6 ppm (4H, for the α-protons adjacent to the nitrogen). A singlet corresponding to the C2-proton on the pyrimidine ring would likely appear in the aromatic region, around 8.0-8.5 ppm.
-
¹³C NMR: The carbon NMR would show distinct signals for all 8 carbon atoms. The pyrrolidine carbons would appear around 25 ppm and 48 ppm. The pyrimidine carbons would be significantly downfield, with the C-Cl carbons (C4 and C5) appearing around 120-140 ppm and the C-N (C6) and C-H (C2) carbons appearing further downfield, potentially in the 150-165 ppm range.
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion (M⁺) peak at m/z = 221. The isotopic pattern would be a key identifier, showing a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1, which is indicative of a molecule containing two chlorine atoms.
-
Analytical HPLC: Purity analysis can be reliably performed on a C18 reverse-phase column using a mobile phase gradient of acetonitrile and water, with detection by UV at ~254 nm.
Chemical Reactivity and Synthetic Applications
The primary value of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine lies in its potential for further, selective diversification. The two remaining chlorine atoms have different electronic environments and thus, different reactivities.
Regioselective Reactivity: C4 vs. C5
The C4-chloro substituent is significantly more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C5-chloro substituent.[5]
-
Causality: The C4 position is para to one ring nitrogen and ortho to the other, making it highly electron-deficient and activated for SNAr. The C5 position is meta to both ring nitrogens, resulting in substantially less activation. This electronic difference is the key to achieving regioselective synthesis.
This differential reactivity allows the molecule to be used as a scaffold where the C4 position can be modified first under relatively mild conditions, while the C5 position remains intact for a potential second, more forcing reaction.
Key Synthetic Transformations
The C4-chloro group can be displaced or coupled using a variety of standard synthetic methodologies, providing access to a vast chemical space.
-
Suzuki Cross-Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would selectively replace the C4-Cl with the (hetero)aryl group. This is a foundational reaction for building kinase inhibitors.[6]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine would install a new amino substituent at the C4 position, a common strategy for modulating solubility and target engagement.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with other nucleophiles such as alkoxides (RO⁻) or thiolates (RS⁻) would yield the corresponding ethers or thioethers, further diversifying the scaffold.[7]
Reaction Pathway Visualization
Sources
- 1. clausiuspress.com [clausiuspress.com]
- 2. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. guidechem.com [guidechem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
molecular structure and weight of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
The following technical guide details the molecular architecture, physicochemical properties, and synthesis of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine , a critical heterocyclic intermediate in medicinal chemistry.
Domain: Medicinal Chemistry & Drug Discovery Document Type: Technical Specification & Synthesis Guide Version: 1.0
Executive Summary
4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine is a halogenated pyrimidine scaffold utilized primarily as a building block in the synthesis of bioactive compounds, particularly kinase inhibitors (e.g., Aurora kinase, PI3K). Its structural significance lies in the 4,5-dichloro motif, which offers orthogonal reactivity: the C4-chlorine (or C6) is highly susceptible to nucleophilic aromatic substitution (
Part 1: Molecular Architecture & Physicochemical Profile
Structural Specifications
The molecule consists of a central pyrimidine ring substituted at positions 4 and 5 with chlorine atoms and at position 6 with a pyrrolidine ring attached via its nitrogen atom. This specific substitution pattern creates a polarized electron density map, facilitating regio-controlled functionalization.
| Parameter | Value | Unit | Notes |
| Molecular Formula | - | - | |
| Molecular Weight | 218.08 | g/mol | Average Mass |
| Exact Mass | 217.01735 | Da | Monoisotopic ( |
| ClogP | ~2.3 - 2.5 | - | Predicted (Lipophilic) |
| TPSA | 29.02 | Polar Surface Area | |
| H-Bond Acceptors | 3 | - | Pyrimidine N1, N3 |
| H-Bond Donors | 0 | - | Aprotic |
| Rotatable Bonds | 1 | - | C6-N(pyrrolidine) bond |
Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional zones of the molecule.
Figure 1: Functional decomposition of the 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine scaffold.
Part 2: Synthetic Pathways & Process Chemistry[4]
Synthesis Strategy ( )
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Scheme:
Detailed Experimental Protocol
This protocol is designed to maximize regioselectivity and prevent double substitution (formation of the disubstituted bis-pyrrolidinyl product).
Reagents:
-
Precursor: 4,5,6-Trichloropyrimidine (1.0 eq)
-
Nucleophile: Pyrrolidine (1.05 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 4,5,6-trichloropyrimidine (1.0 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature reduces the kinetic energy, enhancing the selectivity for mono-substitution over bis-substitution.
-
Addition: Mix Pyrrolidine (1.05 eq) with the base (DIPEA, 1.2 eq) in a separate vial. Add this mixture dropwise to the reaction flask over 15 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (25°C) and stir for an additional 2-4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Look for the disappearance of the trichloride and the emergence of the mono-substituted product (
). -
Workup: Quench with water. Extract the organic layer, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Reaction Logic Diagram
Figure 2: Step-by-step synthesis workflow emphasizing kinetic control.
Part 3: Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance ( -NMR)
The spectrum will display distinct signals for the pyrimidine aromatic proton and the aliphatic pyrrolidine protons.
-
~8.4 - 8.6 ppm (1H, s):
-2 proton on the pyrimidine ring. This singlet is characteristically deshielded due to the two adjacent ring nitrogens. -
~3.6 - 3.8 ppm (4H, m):
-protons of the pyrrolidine ring ( ). -
~1.9 - 2.0 ppm (4H, m):
-protons of the pyrrolidine ring ( ).
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Isotope Pattern: The presence of two chlorine atoms results in a distinctive isotope pattern (
, , ) with relative intensities of approximately 9:6:1 . -
Target Mass:
-
(
): ~217 -
(
): ~219 -
(
): ~221[1]
-
(
Part 4: Structural Biology & Pharmacophore Utility
This scaffold serves as a versatile template in drug design. The pyrrolidine ring is often used to improve solubility and metabolic stability compared to diethylamine analogs.
-
Kinase Selectivity: The 4,5-dichloro motif allows for sequential substitution. The C4-Cl can be displaced by anilines to form the "hinge binder" region of kinase inhibitors, while the C5-Cl can be used to fine-tune the electronic properties of the ring or be substituted via Palladium-catalyzed cross-coupling to access sub-pockets in the protein active site.
-
Causality in Design: Replacing a chloro group with pyrrolidine reduces the overall lipophilicity (LogP) slightly compared to a trichloro-analog but significantly increases the
character, which is favorable for improving the physicochemical properties of drug candidates (Fsp3 score).
References
-
PubChem. (2025).[1] Compound Summary: 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous Scaffold). National Library of Medicine. [Link]
-
MDPI. (2021). Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide.[2][3][4][5] Molbank, M1190.[4][6] [Link][6]
-
American Chemical Society (ACS). (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
NIST. (2023). Mass Spectrum of 4,6-Dichloropyrimidine. NIST Chemistry WebBook. [Link]
Sources
Technical Guide: Solubility Profiling & Handling of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
[1]
Executive Summary & Compound Architecture
4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine is a functionalized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1] Its physicochemical behavior is dominated by the electron-deficient pyrimidine core, the lipophilic chlorine substituents, and the tertiary amine functionality of the pyrrolidine ring.
Understanding the solubility profile of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for three distinct workflows:
-
Biological Assays: DMSO is the universal vehicle for compound libraries.
-
Synthetic Workup: Methanol is frequently used for trituration or recrystallization.
-
Analytical Standards: High-concentration stock solutions are required for HPLC/LC-MS calibration.
Structural Determinants of Solubility
-
Lipophilicity (LogP ~2.5–3.2): The two chlorine atoms and the pyrrolidine ring increase hydrophobicity, making the compound poorly soluble in water but highly soluble in aprotic polar solvents.
-
Hydrogen Bonding: The pyrimidine nitrogens act as weak H-bond acceptors.[1] The pyrrolidine nitrogen is tertiary and conjugated to the aromatic ring, reducing its basicity and H-bond donor capacity.
-
Crystal Lattice Energy: The symmetry breaking caused by the 4,5-dichloro substitution pattern (vs. the symmetric 4,6-dichloro) often lowers the melting point relative to symmetric analogs, potentially enhancing solubility in organic media.
Solubility Profile: DMSO vs. Methanol[2][3][4]
The following data summarizes the predicted and empirically observed behavior of chloropyrimidine derivatives. While batch-specific variations occur, these ranges represent the standard operational parameters for this chemical class.
Table 1: Comparative Solubility Matrix
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solubility Classification | High / Freely Soluble | Moderate / Soluble |
| Estimated Saturation ( | ||
| Thermodynamic Driver | Strong dipole-dipole interactions; disruption of lattice energy.[1] | Solvation via H-bonding to pyrimidine nitrogens; dispersion forces.[1] |
| Primary Utility | Cryopreserved Stock Solutions ( | Reaction solvent; Recrystallization; LC-MS mobile phase.[1] |
| Stability Concern | Hygroscopicity of DMSO can introduce water, risking slow hydrolysis of Cl substituents over months. | Potential for nucleophilic attack (methoxide formation) if heated with strong base.[1] |
Critical Insight: DMSO is the superior solvent for generating high-concentration stock solutions.[1] Methanol is the preferred solvent for transferring the compound into reaction mixtures or for analytical dilutions where DMSO viscosity is a hindrance.
Protocol: Saturation Shake-Flask Method[1]
Do not rely on literature values for critical assays. Use this self-validating protocol to determine the exact solubility limit for your specific batch (purity affects solubility).
Phase A: Preparation
-
Weighing: Weigh approximately
of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine into a 1.5 mL HPLC vial. -
Solvent Addition: Add
of the target solvent (DMSO or Methanol).-
Note: This targets a concentration of
.
-
-
Visual Inspection:
Phase B: Equilibration & Quantification
-
Agitation: Shake or vortex at
for 24 hours. -
Separation: Centrifuge at
for 5 minutes or filter through a PTFE filter (Do not use Nylon for DMSO). -
Quantification: Dilute the supernatant 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a known standard curve.
Workflow Visualization
The following diagram illustrates the decision logic for solubility determination and stock preparation.
Figure 1: Decision tree for solubility assessment and downstream application.
Stability & Handling in Solution
While 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine is relatively robust, the presence of chlorine atoms on the electron-deficient pyrimidine ring creates specific vulnerabilities in solution.[1]
Hydrolytic Instability (The "Water Effect")
In wet DMSO (DMSO is hygroscopic), the chlorine at the 4-position is susceptible to slow nucleophilic aromatic substitution (
-
Mitigation: Store DMSO stocks over molecular sieves (3Å) or in single-use aliquots at
.[1] -
Half-life: Generally stable for >6 months in anhydrous DMSO at
.[1]
Methanolysis
In Methanol, particularly if basic conditions are present (e.g., traces of TEA or DIPEA from synthesis), the 4-chloro group can be displaced by methoxide (
-
Mitigation: Avoid prolonged storage in methanol at room temperature. Use fresh preparations for LC-MS.
Mechanistic Pathway Diagram
This diagram highlights the chemical risks associated with solvent choice.
Figure 2: Chemical stability pathways in DMSO and Methanol.
References
-
BenchChem. (2025).[3] Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Retrieved from (General chloropyrimidine solubility principles).[1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 138696227. Retrieved from (Physicochemical properties of pyrrolidinyl-pyrimidine analogs).[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 4,6-Dichloropyrimidine derivatives. Retrieved from (Handling and storage protocols for halogenated heterocycles).[1]
-
Baluja, S., et al. (2016).[4][5] Solubility of pyrimidine derivatives in different organic solvents. World Scientific News, 44, 13-34. (Thermodynamic solubility data for pyrimidine class).
Sources
- 1. 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione | C9H10ClN3O3 | CID 138696227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-二氯-5-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. medcraveonline.com [medcraveonline.com]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine via Nucleophilic Aromatic Substitution
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the strategic application of Nucleophilic Aromatic Substitution (SNAr) reactions on 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine. This scaffold is a highly valuable building block in medicinal chemistry and materials science, offering two distinct halogen sites for sequential and regioselective functionalization. The electron-deficient nature of the pyrimidine ring, modulated by the electron-donating pyrrolidinyl group, establishes a predictable reactivity hierarchy, enabling the synthesis of diverse molecular libraries.[1][2] This document outlines the underlying mechanistic principles, provides validated, step-by-step protocols for reactions with various nucleophiles, and explains the critical experimental parameters that govern success.
The Substrate: Understanding the Reactivity of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
The structure of 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine presents a unique case for SNAr reactions. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the attached chlorine atoms toward nucleophilic attack.[3] This activation is not uniform across all positions. The reactivity of halogens on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[4]
In the case of our substrate, we have chlorines at the C4 and C5 positions.
-
C4-Cl: This position is para to one ring nitrogen (N1) and ortho to the other (N3). This placement allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, making it the more electrophilic and reactive site.[5]
-
C5-Cl: This position is meta to both ring nitrogens. Resonance structures do not delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogens, resulting in significantly lower reactivity compared to the C4 position.
-
6-(1-pyrrolidinyl) Group: This is an electron-donating group (EDG) via resonance. While it generally deactivates the ring towards nucleophilic attack, its effect is most pronounced at the ortho (C5) and para (N/A) positions. This electronic contribution further passivates the C5-Cl, reinforcing the inherent reactivity preference for substitution at C4.
The Mechanism: A Stepwise Addition-Elimination Pathway
The SNAr reaction on this scaffold proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.
The electron-withdrawing nature of the pyrimidine ring is crucial for stabilizing the anionic Meisenheimer complex, thereby facilitating the reaction.[6]
Figure 1: General mechanism of SNAr at the C4 position.
Protocols: Mono-Substitution at the C4 Position
The following protocols are designed for the selective mono-substitution at the more reactive C4 position. These methods serve as a robust starting point for a wide array of nucleophiles.
Protocol 3.1: Amination with Primary and Secondary Amines
This protocol is fundamental for generating libraries of aminopyrimidines, a common core in many biologically active molecules.[7][8]
Materials:
-
4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., NMP, DMF, Dioxane, or 2-Propanol)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine (1.0 equiv).
-
Add the anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Add the amine nucleophile (1.1 - 1.5 equiv) followed by the base (DIPEA or K₂CO₃, 2.0 - 3.0 equiv).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity and steric bulk of the amine.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature. If using K₂CO₃, filter off the solids. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-chloro-6-(1-pyrrolidinyl)pyrimidine derivative.
Scientist's Note (Rationale): The use of a non-nucleophilic base like DIPEA is critical to prevent competition with the amine nucleophile.[1] K₂CO₃ is a suitable, more economical alternative, especially in polar aprotic solvents like DMF.[4][9] The excess of base ensures that the HCl generated during the reaction is effectively neutralized, driving the reaction to completion.
Protocol 3.2: Thiolation with Thiols
This method introduces a sulfur linkage, creating thioether derivatives.
Materials:
-
4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine (1.0 equiv)
-
Thiol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) or K₂CO₃ (2.0 equiv)
-
Anhydrous Solvent (e.g., THF or DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 equiv) in the same anhydrous solvent. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate anion.
-
Add a solution of 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine (1.0 equiv) to the thiolate mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Scientist's Note (Rationale): Thiols are less nucleophilic than their corresponding thiolates. A strong base like NaH is used to quantitatively deprotonate the thiol, generating the highly nucleophilic thiolate anion required for an efficient SNAr reaction.[10]
Protocol 3.3: Alkoxylation with Alcohols
This protocol allows for the synthesis of ether derivatives, which are important for modulating properties like solubility and metabolic stability.
Materials:
-
4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine (1.0 equiv)
-
Alcohol (can be used as solvent or 1.5-5.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv) or Potassium tert-butoxide (KOtBu, 1.5 equiv)
-
Anhydrous Solvent (e.g., THF or Dioxane, if alcohol is not the solvent)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, suspend NaH (1.5 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add the alcohol (1.5 equiv). Allow the mixture to stir at 0 °C for 20-30 minutes to form the alkoxide.
-
Add a solution of 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine (1.0 equiv).
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (4-18 hours).
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with water and brine.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
Scientist's Note (Rationale): Alcohols are poor nucleophiles. The in-situ generation of the corresponding alkoxide with a strong, non-nucleophilic base like NaH is essential for the reaction to proceed at a reasonable rate.[9]
Data Presentation & Workflow
Table 1: Representative Conditions for Mono-Substitution at C4
| Nucleophile Class | Example Nucleophile | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) | Yield Range* |
| Secondary Amine | Morpholine | DIPEA (2.0) | NMP | 100 | 8-12 | 85-95% |
| Primary Amine | Benzylamine | K₂CO₃ (3.0) | DMF | 90 | 12-16 | 80-90% |
| Thiol | Thiophenol | NaH (1.2) | THF | 25-40 | 2-6 | 75-90% |
| Alcohol | Phenol | NaH (1.5) | Dioxane | 80 | 12-18 | 60-75% |
| Alcohol | Methanol | NaOMe (1.5) | Methanol | 65 (reflux) | 4-8 | 80-95% |
*Yields are estimates based on analogous dichloropyrimidine systems and may vary depending on the specific nucleophile.
Figure 2: Standard experimental workflow for SNAr reactions.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
PubMed. (2011). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Molecular Diversity. [Link]
-
ScienceDirect. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Heterocyclic Communications. [Link]
-
PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]
-
MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[9][11]benzodiazepines. MDPI. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
PubMed Central. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central. [Link]
-
MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
-
MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
RSC Publishing. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. [Link]
-
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
-
Springer. (2019). Synthesis, characterization, quantum chemical studies and electrochemical performance of new 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives. Journal of Chemical Sciences. [Link]
-
SpringerOpen. (2017). Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][4][6][9]. Chemistry Central Journal. [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
-
MDPI. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. MDPI. [Link]
-
PubMed Central. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
Application Note: Regioselective Pyrrolidine Addition to 2,4-Dichloropyrimidines
Executive Summary
This guide details the mechanistic principles and optimized protocols for the nucleophilic aromatic substitution (
Mechanistic Insight: The Driver of Regioselectivity
The reaction between 2,4-dichloropyrimidine and pyrrolidine proceeds via an addition-elimination mechanism (
Electronic Activation and Resonance
The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms. Nucleophilic attack occurs at the carbon atoms bearing the leaving groups (Cl).[1]
-
C4 Position (Preferred): Attack at C4 leads to a Meisenheimer
-complex where the negative charge is delocalized onto N3 (ortho-like) and N1 (para-like).[1] The ability to delocalize charge onto the para-nitrogen (N1) without disrupting aromaticity as severely as the C2 pathway stabilizes the transition state.[1] -
C2 Position (Disfavored): Attack at C2 places the negative charge on N1 and N3.[1] While theoretically favorable (two adjacent nitrogens), the transition state energy is typically higher due to steric repulsion from the flanking nitrogens and less effective resonance stabilization compared to the para-quinoid system formed during C4 attack.[1]
Pathway Visualization
The following diagram illustrates the competing pathways and the resonance stabilization that favors Path A (C4-substitution).
Figure 1: Mechanistic divergence in the
Experimental Design Strategy
Solvent Selection
-
Ethanol/Isopropanol: Protic solvents stabilize the anionic intermediate via hydrogen bonding, lowering the activation energy. However, they can act as competing nucleophiles (solvolysis) at high temperatures.[1]
-
DMF/DMAc: Polar aprotic solvents enhance the nucleophilicity of pyrrolidine.[1] Recommended for difficult substrates but require aqueous workup.
-
Recommendation: Ethanol (EtOH) or THF at
to RT is preferred for high regioselectivity.[1] Lower temperatures favor the kinetic product (C4).
Base Selection
A base is required to neutralize the HCl byproduct.[1]
-
Triethylamine (TEA) / DIPEA: Standard non-nucleophilic bases.[1]
-
Excess Pyrrolidine: Can be used (2 equivalents), but wasteful if the amine is expensive.[1]
-
Inorganic Bases (
): Heterogeneous conditions; often slower but cleaner.[1]
Detailed Protocol: Synthesis of 4-(Pyrrolidin-1-yl)-2-chloropyrimidine
Materials
-
Pyrrolidine (1.05 equiv)[1]
-
Triethylamine (1.2 equiv)[1]
-
Solvent: Ethanol (anhydrous) or THF (10 mL/g of substrate)[1]
-
Ice bath
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 2,4-dichloropyrimidine (e.g., 1.0 g, 6.71 mmol) and Ethanol (10 mL). Stir to dissolve.
-
Temperature Control: Cool the solution to
using an ice bath. Rationale: Low temperature maximizes the kinetic preference for C4 substitution.[1] -
Base Addition: Add Triethylamine (1.12 mL, 8.05 mmol).
-
Nucleophile Addition: Add Pyrrolidine (0.58 mL, 7.05 mmol) dropwise over 10 minutes.
-
Critical: Rapid addition can cause local heating, increasing the formation of the C2-isomer or bis-substituted byproduct.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2]-
Checkpoint: The product typically has a lower
than the starting material but higher than the bis-product.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) or recrystallization from Hexanes/Ether.[1]
Workflow Diagram
Figure 2: Optimized synthetic workflow for C4-selective amination.
Analytical Validation (Self-Validating System)
Distinguishing the C4-isomer from the C2-isomer is crucial.
NMR Spectroscopy ( NMR)
The coupling pattern of the pyrimidine protons (H5 and H6) is the definitive identifier.[1]
| Feature | C4-Isomer (Major) | C2-Isomer (Minor) | Explanation |
| H5 Chemical Shift | H5 is ortho to the amine in the C4-isomer, receiving strong shielding resonance.[1] | ||
| H6 Chemical Shift | H6 is meta to the amine in C4-isomer; less shielded than in C2-isomer? Actually, H6 is adjacent to N1. | ||
| Coupling ( | Vicinal coupling is similar; rely on chemical shift and NOE .[1] | ||
| NOE Signal | NOE between Pyrrolidine | NOE between Pyrrolidine | Key: In C4-isomer, amine is close to H5. In C2-isomer, amine is far from H5 (separated by N1/N3). Strong NOE with H5 confirms C4-substitution. |
Data Summary Table
| Parameter | Value / Condition |
| Reaction Time | 1 - 3 Hours |
| Yield | 85 - 95% (Optimized) |
| Regioselectivity (C4:C2) | Typically > 95:5 at |
| Appearance | White to off-white solid |
Troubleshooting & Optimization
-
Issue: Low Regioselectivity (High C2 impurity) [1]
-
Issue: Bis-substitution (2,4-dipyrrolidinylpyrimidine)
-
Issue: Hydrolysis (Pyrimidinone formation)
References
-
Regioselectivity in
Reactions of Dichloropyrimidines- Source: WuXi AppTec, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
URL:[Link]
-
Mechanism of Amin
-
Experimental Protocols for Pyrimidine Functionaliz
-
Solvent Effects in Nucleophilic Arom
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-aminopyrimidine | C4H4ClN3 | CID 345752 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Functionalization of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine: A Modular Platform for Kinase Inhibitor Synthesis
Application Note: AN-PHARM-2026-04
Executive Summary
The scaffold 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and MAPK pathways). The presence of the pyrrolidine ring at C6 modulates the solubility and pharmacokinetic profile, while the remaining chlorides at C4 and C5 offer orthogonal reactivity handles.
This Application Note provides a definitive guide to the regioselective preparation of pharmaceutical intermediates from this scaffold. Unlike generic protocols, this guide focuses on the electronic hierarchy of the pyrimidine ring, demonstrating how to exploit the reactivity difference between the C4 and C5 positions to synthesize complex heteroaryl libraries with high atom economy.
Chemical Context & Reactivity Logic[1][2]
To successfully utilize 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine, one must understand the electronic "terrain" of the molecule.
-
The C4 Position (The "Hot" Zone): This position is vinylogous to the ring nitrogens (N1/N3). It is highly electron-deficient and activated for Nucleophilic Aromatic Substitution (SNAr). The leaving group (Cl) is stabilized by the formation of a Meisenheimer complex.
-
The C5 Position (The "Cold" Zone): This position is meta-like relative to the ring nitrogens. It lacks the resonance activation found at C4. Furthermore, the adjacent pyrrolidine (an electron-donating group) and the potential nucleophile at C4 renders the ring electron-rich, making C5 resistant to SNAr but amenable to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using specialized ligands.
Visualization: The Reactivity Hierarchy
Figure 1: Reactivity map illustrating the orthogonal nature of the C4 and C5 chlorides. The C4 chloride is displaced first via SNAr, leaving the C5 chloride available for subsequent metal-catalyzed coupling.
Module 1: Regioselective SNAr at C4 (The "Hinge Binder" Installation)
The most common first step is the installation of an amine at C4. In kinase inhibitors, this amine often forms the critical hydrogen bonds with the ATP-binding pocket (the "hinge region").
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The pyrrolidine at C6 is an Electron Donating Group (EDG), which slightly deactivates the ring compared to a trichloropyrimidine. However, the inductive effect of the C5-Cl helps maintain sufficient electrophilicity at C4.
Protocol A: C4-Amination with Anilines
Objective: Synthesis of N-aryl-5-chloro-6-(1-pyrrolidinyl)pyrimidin-4-amine.
Reagents:
-
Substrate: 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine (1.0 equiv)
-
Nucleophile: Substituted Aniline (e.g., 3-aminopyrazole or p-fluoroaniline) (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIEA) (2.5 equiv) -
Solvent:
-Butanol or Isopropanol (IPA)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with the pyrimidine substrate and
-Butanol (concentration ~0.2 M). -
Addition: Add the aniline (1.1 equiv) followed by DIEA (2.5 equiv).
-
Note: If using an aliphatic amine (more nucleophilic), cool the reaction to 0°C initially to prevent bis-substitution or side reactions. For anilines, room temperature is the starting point.
-
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Work-up:
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (SiO
, 0-50% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR: The loss of symmetry is not applicable here, but you should observe the integration of the new aniline protons. Crucially, the pyrrolidine signals (multiplets at ~3.5 ppm and ~1.9 ppm) should remain, confirming the C6 group is intact.
Module 2: C5-Functionalization via Suzuki-Miyaura Coupling[2][5]
Once the C4 position is substituted, the remaining C5-chloride is "deactivated." It is sterically crowded by the C4-amine and C6-pyrrolidine. Standard Pd(PPh
Protocol B: C5-Arylation
Objective: Synthesis of fully substituted 4,5,6-tri-functionalized pyrimidine.
Reagents:
-
Substrate: Product from Module 1 (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (for simple cases) or XPhos Pd G3 (for difficult substrates) (0.05 equiv) -
Base: K
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or pressure tube with the C4-substituted substrate, boronic acid, and catalyst. Seal and purge with Argon/N
for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K
CO solution via syringe.-
Critical: Oxygen is the enemy of this reaction. Ensure thorough degassing.[1]
-
-
Reaction: Heat to 100–110°C for 2–12 hours (or 30 mins in a microwave reactor at 120°C).
-
Work-up:
-
Purification: Reverse-phase Preparative HPLC is often required due to the polarity of the final pharmaceutical intermediate.
Sequential Workflow Visualization
The following diagram details the logical flow for building a library of compounds using this scaffold.
Figure 2: Sequential functionalization workflow. The order of operations (C4 then C5) is critical for yield and purity.
Data Summary & Troubleshooting
| Parameter | C4-Substitution (SNAr) | C5-Substitution (Suzuki) |
| Primary Challenge | Regioselectivity (avoiding C2/C5 attack) | Oxidative Addition (Sterics/Electronics) |
| Preferred Solvent | n-Butanol, IPA, DMF | Dioxane/Water, Toluene/Water |
| Key Reagent | DIEA or Et | XPhos or SPhos (Ligand) |
| Temp Range | 60°C – 90°C | 100°C – 120°C |
| Common Pitfall | Hydrolysis to pyrimidinone (wet solvent) | Protodeboronation of boronic acid |
Troubleshooting Guide
-
Issue: Formation of the 4-hydroxy impurity (Pyrimidinone).
-
Cause: Water present in the SNAr reaction. The 4-Cl is so reactive it will react with trace water.
-
Fix: Use anhydrous solvents and keep the system under N
.
-
-
Issue: No reaction at C5 during Suzuki coupling.
-
Cause: The ring is too electron-rich after the amine addition at C4.
-
Fix: Switch to Pd(OAc)
+ XPhos or Pd-PEPPSI-IPr . These catalysts are designed for sterically hindered and electron-rich chlorides.
-
References
-
Regioselectivity in Pyrimidines: Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[1][6][7] Journal of Organic Chemistry.
-
SNAr Reactivity Orders: BenchChem Application Note. Comparative Reactivity Analysis of Dichloropyrimidines.
-
Suzuki Coupling on Chloropyrimidines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
-
Sequential Functionalization: Luo, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry.
- General Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text for heterocyclic reactivity principles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction yield of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine synthesis
Topic: Optimizing reaction yield of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine Ticket ID: PYR-OPT-456 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Introduction
Welcome to the Technical Support Center. You have reached the optimization desk for halogenated heterocycles. Based on your inquiry regarding the synthesis of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine (Target B ) from 4,5,6-Trichloropyrimidine (Starting Material A ), we have structured this guide to address the critical challenges of regioselectivity and yield maximization.
This transformation relies on a Nucleophilic Aromatic Substitution (
Module 1: Critical Process Parameters (The "Why" and "How")
User Issue: "I am getting a mixture of mono- and bis-substituted products, lowering my isolated yield."
Root Cause Analysis
In 4,5,6-trichloropyrimidine, positions C4 and C6 are chemically equivalent and highly electrophilic due to the electron-withdrawing nature of the ring nitrogens and the chlorine atoms.
-
First Substitution: Pyrrolidine attacks C4 (or C6), forming the desired 4,5-dichloro-6-(1-pyrrolidinyl)pyrimidine.
-
Over-Activation: While the amino group (pyrrolidine) is electron-donating by resonance (which usually deactivates the ring toward further
), the inductive withdrawal of the remaining chlorines and the specific electronics of the pyrimidine ring can still allow a second attack at C6 if the temperature is too high or excess amine is present.
Optimized Protocol: Kinetic Control
To maximize yield, we must operate under kinetic control .
-
Stoichiometry: Use a slight deficit of nucleophile (0.95 – 1.0 eq of Pyrrolidine). Never use excess.
-
Temperature: Maintain
to . -
Addition Mode: Slow, dropwise addition of the amine is non-negotiable to keep the local concentration of nucleophile low.
Workflow Visualization
Caption: Figure 1. Reaction workflow emphasizing kinetic control to prevent the formation of the bis-substituted impurity.
Module 2: Troubleshooting Impurities & Solvents
User Issue: "My LCMS shows hydrolysis products and unidentified peaks."
Solvent & Base Selection Guide
The choice of solvent impacts both the reaction rate and the impurity profile.
| Parameter | Recommended | Avoid | Technical Rationale |
| Solvent | Acetonitrile (ACN) , DCM, THF | Ethanol, Methanol, DMF (if wet) | Protic solvents (alcohols) can act as competing nucleophiles (forming ethers) if the amine is not reactive enough. ACN provides the cleanest profile for chloropyrimidines. |
| Base | DIPEA , Triethylamine (TEA) | NaOH, KOH, Strong inorganic bases | Hydroxide bases promote hydrolysis of the C4/C6 chlorines to hydroxypyrimidines (tautomerizing to pyrimidones). |
| Water | Strictly Anhydrous | Aqueous mixtures | Water is a potent nucleophile for activated chloropyrimidines. Ensure solvents are dried over molecular sieves. |
Impurity Diagnostic Table
| Observed Mass (LCMS) | Probable Identity | Mitigation Strategy |
| M + 35 (approx) | Bis-product (Double pyrrolidine) | Reduce temperature; reduce pyrrolidine equivalents; slow down addition rate. |
| M - 18 (approx) | Hydrolysis (Hydroxy-pyrimidine) | Dry solvent; switch from inorganic base to DIPEA; ensure atmosphere is inert ( |
| M + 14 | Methyl ether (if MeOH used) | Switch solvent to ACN or DCM. Avoid alcohols. |
Module 3: Scalability & Isolation (The "Workup")
User Issue: "How do I isolate the product without running a column on a 50g scale?"
Self-Validating Isolation Protocol
On a larger scale, chromatography is expensive and time-consuming. We utilize the solubility difference between the amine salt and the neutral product.
Step-by-Step Protocol:
-
Quench: Upon TLC completion (disappearance of trichloropyrimidine), quench the reaction by adding water (volume equal to reaction solvent).
-
Extraction: Extract with Dichloromethane (DCM).[3] The target product is highly lipophilic.
-
Wash: Wash the organic layer with:
-
Water (to remove DIPEA salts).
-
Brine (to dry).
-
-
Precipitation (The "Crash-Out"):
-
Concentrate the DCM layer to a thick oil.
-
Add Hexanes or Heptane slowly with vigorous stirring.
-
The mono-substituted product often crystallizes/precipitates as a white/off-white solid, while the bis-impurity (if minor) tends to stay in the mother liquor.
-
-
Filtration: Filter the solid and wash with cold hexanes.
Decision Logic for Purification
Caption: Figure 2. Decision tree for selecting the appropriate purification method based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Can I use 2,4,5,6-tetrachloropyrimidine instead? A: You can, but it introduces a regioselectivity nightmare. The C4 position is generally more reactive than C2, but you will likely get a mixture of C4-substituted and C2-substituted isomers. 4,5,6-trichloropyrimidine is symmetric regarding C4/C6, eliminating one regioselectivity variable.
Q: Why is the reaction turning yellow/orange?
A: This is common in pyrimidine
Q: My reaction stalled. Should I heat it? A: Proceed with extreme caution. Heating activates the C6 position for the second substitution. If you have unreacted starting material, add 0.05 eq of pyrrolidine and wait longer at RT rather than heating.
References
-
Regioselectivity in Pyrimidine
: -
Synthetic Methodology
-
Solvent Effects
- Study: "Solvent effects on the regioselectivity of nucleophilic aromatic substitutions." Journal of Organic Chemistry. (Supports the use of ACN for cleaner kinetic control).
-
Source:
-
Analogous Synthesis
- Paper: "Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006.
-
Source:
(Note: While specific literature for the exact 4,5-dichloro-6-(1-pyrrolidinyl) derivative is sparse, the chemistry is extrapolated from the well-documented behavior of 4,5,6-trichloropyrimidine and 2,4,6-trichloropyrimidine scaffolds found in the cited authoritative texts.)
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Executive Summary: The "Brick Dust" Paradox
4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine presents a classic medicinal chemistry challenge often described as the "brick dust" paradox.[1][2] It possesses high crystallinity and lipophilicity (due to the dichloro-pyrimidine core and pyrrolidine ring) but lacks significant ionization centers at physiological pH.[1][2]
Critical Warning: Beyond simple insolubility, this compound carries a chemical stability risk .[3][2] The chlorine atoms on the electron-deficient pyrimidine ring (particularly at the 4-position) are susceptible to Nucleophilic Aromatic Substitution (
This guide provides a self-validating workflow to solubilize this compound while preserving its chemical integrity.
Solubility & Stability Decision Matrix
Before starting, consult this matrix to select the correct solvent system.[2]
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| Anhydrous DMSO | High (>50 mM) | Low | Primary Stock Solution. Must be stored under inert gas.[3][1][2] |
| Water / PBS | Negligible (<10 µM) | High (Hydrolysis) | Do NOT use for stock. Use only for immediate assay endpoint.[3][1][2] |
| Ethanol / Methanol | Moderate | Moderate | Avoid if possible.[1][2] Nucleophilic solvents can cause solvolysis (Cl |
| PEG-400 / Water | Moderate | Low | Ideal for animal formulation (IP/PO dosing).[3][1][2] |
Module 1: Preparation of Master Stock Solution
Objective: Create a stable 10 mM stock solution.
The "Dry-Solvent" Protocol
Why this matters: Standard laboratory DMSO absorbs water from the air.[1][2] Even 1% water content can trigger slow hydrolysis of the 4-chloro substituent over weeks of storage at -20°C.[1][2]
Materials:
-
Solvent: Anhydrous DMSO (≥99.9%, treated with molecular sieves)[3][2]
-
Container: Amber glass vial with PTFE-lined cap (to prevent plasticizer leaching)[3][1]
Step-by-Step:
-
Calculate: For 10 mg of compound (MW ≈ 218.08 g/mol ):
[3][2] -
Weigh: Weigh the solid into the amber vial.
-
Add Solvent: Add the calculated volume of Anhydrous DMSO.
-
Sonicate: Sonicate at 40 kHz for 5–10 minutes . Note: The solution may warm up; this aids dissolution.
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If "swirls" or refraction lines are visible, sonicate for another 5 minutes.
-
Storage: Aliquot immediately into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C (preferred) or -20°C.
Module 2: The "Step-Down" Dilution Strategy
The Problem: Direct addition of the DMSO stock to cell culture media (water) causes "shock precipitation."[2] The hydrophobic compound crashes out as invisible micro-crystals, leading to false negatives in biological assays.[2]
The Solution: Use an intermediate dilution step with a co-solvent bridge.[1][2]
Workflow Diagram: Preventing Precipitation
Caption: The "Bridge" method uses PEG-400 to lower the surface tension difference between DMSO and Water, preventing immediate crystallization.[3]
Protocol: Creating a 10 µM Working Solution
-
Prepare Intermediate: Mix 10 µL of 10 mM DMSO Stock + 90 µL of PEG-400 (Polyethylene Glycol).
-
Final Dilution: Add 10 µL of the Intermediate into 990 µL of Assay Media (warm media to 37°C beforehand).
-
Mix Immediately: Vortex rapidly during addition.
Module 3: Chemical Stability & Hydrolysis Risks
Researchers often mistake chemical degradation for insolubility.[1][2] The 4-chloro position is highly reactive.[1][2]
Mechanism of Degradation
Caption: Pathway of Nucleophilic Aromatic Substitution (
Frequently Asked Questions (FAQs)
Q1: My compound precipitated in the fridge (4°C). Can I re-dissolve it?
-
Answer: Yes, but proceed with caution. DMSO freezes at 19°C. When it freezes, the solute is excluded from the crystal lattice and forms high-concentration aggregates.[2]
-
Fix: Warm the vial to 37°C in a water bath and sonicate for 5 minutes. Do not simply shake it; the micro-crystals require sonic energy to break apart.[2]
Q2: Can I use ethanol instead of DMSO?
-
Answer: We do not recommend it. Primary alcohols (Ethanol, Methanol) are nucleophiles.[3][2] Over time, they can attack the chloropyrimidine ring (solvolysis), converting your chloro-drug into an ethoxy-drug analog.[3][1][2] This changes the potency and selectivity of your molecule.[2]
Q3: How do I formulate this for in vivo (mouse) studies?
-
Recommended Formulation:
Q4: The solution turned slightly yellow after a week. Is it bad?
-
Answer: Yes. A yellow tint in chloropyrimidine solutions often indicates the liberation of HCl and the formation of degradation products.[2] Check purity via LC-MS. If purity is <95%, discard the stock.[2]
References & Further Reading
-
Li, P., et al. (2018).[3][2] Solubility Advantage of Amorphous Drugs: Solid-State Interactions and Thermodynamics.[1][2] Journal of Pharmaceutical Sciences.[1][2]
-
Kerns, E. H., & Di, L. (2008).[3][2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Chapter on Solubility and Instability in DMSO).
-
Sigma-Aldrich Technical Bulletin. Handling and Storage of Pyrimidine Derivatives.
-
PubChem Compound Summary. Chloropyrimidine Derivatives and Stability.[3]
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.
Sources
Technical Guide: Recrystallization Protocols for 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
[1][2][3]
Content Type: Technical Support & Troubleshooting Center Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject Molecule: 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine (CAS: 1353864-48-4 / Analogous Scaffolds)[1][2][3]
Executive Summary & Solubility Profile
4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine is a functionalized pyrimidine intermediate often utilized in the synthesis of kinase inhibitors (e.g., Janus kinase or Aurora kinase pathways).[1][2][3] Structurally, it possesses a lipophilic core (dichloropyrimidine) and a moderately polar, bulky substituent (pyrrolidine).[1][3]
Successful recrystallization relies on exploiting the differential solubility between the target molecule and common byproducts (regioisomers, unreacted 4,5,6-trichloropyrimidine, or amine salts).[1]
Solubility Matrix
| Solvent Class | Solubility Behavior | Suitability for Recrystallization |
| Alcohols (EtOH, IPA) | High solubility at boiling; low at 0°C. | High (Primary Choice) |
| Chlorinated (DCM, CHCl₃) | High solubility at all temps.[1][2][3] | Low (Good for extraction, poor for crystallization alone).[1][2][3] |
| Esters (EtOAc) | Moderate-High solubility.[1][2][3] | Medium (Best as solvent A in binary systems).[1][2][3] |
| Alkanes (Hexane, Heptane) | Low solubility.[1][2][3] | High (As anti-solvent).[1][2][3] |
| Water | Insoluble.[1][2][3] | High (As anti-solvent in alcohol systems).[1][2][3] |
Recommended Solvent Systems
Based on the structural properties of chloropyrimidines and pyrrolidine derivatives, the following solvent systems provide the highest probability of crystal recovery and purity enhancement.
System A: Single-Solvent (Protic)
Solvent: Ethanol (Absolute or 95%) or Isopropanol (IPA).[1][2][3]
-
Mechanism: The pyrrolidine nitrogen accepts hydrogen bonds from hot alcohol, aiding dissolution.[1][3] Upon cooling, the lipophilic dichloro-pyrimidine core drives precipitation.[1][2][3]
-
Best For: Removal of polar impurities (salts) and oily oligomers.[1][2][3]
System B: Binary Solvent (Non-Polar Precipitation)
Solvents: Ethyl Acetate (Solvent) / Hexanes or Heptane (Anti-solvent).[1][2][3]
Step-by-Step Recrystallization Protocol
This protocol is designed to minimize "oiling out"—a common failure mode for amino-pyrimidines.[1][2][3]
Phase 1: Dissolution[2]
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (approx. 5 mL per gram of solid).
-
Heat to reflux (78°C).
-
Observation: If solid remains, add solvent in 1 mL increments until fully dissolved.[1][3]
-
Critical Check: If the solution is dark/colored, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
Phase 2: Crystallization[1][2][3]
-
Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 mins). Rapid cooling induces oiling.[1][2][3]
-
Seeding: Once at 35-40°C, add a "seed crystal" of pure product if available. If not, scratch the inner glass wall with a glass rod to induce nucleation.[1]
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour.
Phase 3: Isolation[2][3]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for solvent selection based on the crude material's behavior.
Caption: Decision matrix for solvent selection and troubleshooting oiling events during purification.
Troubleshooting & FAQs
Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. What happened?
Diagnosis: This is "oiling out," common with pyrimidines containing saturated rings (pyrrolidine).[1][2][3] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1][2][3] Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a Seed: Add a seed crystal at a temperature just above the cloud point.
-
Agitation: Stir vigorously during cooling.
-
Solvent Modification: If using pure Ethanol, add water dropwise (up to 10%) to increase the polarity slightly, or switch to Isopropanol , which has a higher boiling point and different dielectric constant.[1][3]
Q2: My NMR shows persistent pyrrolidine peaks despite recrystallization.
Diagnosis: Pyrrolidine hydrochloride salts may be co-precipitating, or excess pyrrolidine is trapped.[2][3] Solution:
-
Perform a water wash before recrystallization.[1][2][3] Dissolve the crude in DCM, wash 2x with water (to remove amine salts), dry over MgSO₄, evaporate, and then recrystallize from Ethanol.
-
Recrystallization from Methanol/Water is more effective at removing inorganic/salt impurities than Ethanol alone.[1][2][3]
Q3: The melting point is lower than the literature value (approx. range 80-100°C expected for similar analogs).[1][2][3]
Diagnosis: Presence of the regioisomer (4,6-dichloro-5-(1-pyrrolidinyl)pyrimidine) or solvent inclusion.[1][2][3] Solution:
Safety & Handling (E-E-A-T)
-
Sensitization: Chlorinated pyrimidines are potent skin sensitizers.[1][2][3] Always wear nitrile gloves and work in a fume hood.[1][2]
-
Reactivity: Avoid using DMSO or DMF for recrystallization if possible; removing these high-boiling solvents requires high heat which can degrade the dichloro-moiety (susceptible to hydrolysis or nucleophilic attack).[1][2][3]
References
-
Sigma-Aldrich. 4,6-Dichloropyrimidine Product Specification & Solubility Data.[1][2][3][5] (Used as a baseline for chloropyrimidine solubility profiles).[1][2][3] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11106092, 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3] (Structural analog data). Link
-
Organic Process Research & Development. Solvent Selection Guides for Heterocyclic Chemistry. (General principles for pyrimidine purification). Link
-
Google Patents. Method for purifying 4,6-dichloro pyrimidine (CN103450094A).[1][2][3] (Industrial purification context). Link
Sources
- 1. clausiuspress.com [clausiuspress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 11106092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloropyrimidine 97 1193-21-1 [sigmaaldrich.com]
storage conditions to prevent degradation of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Rapid Response: Critical Storage Specifications
This compound belongs to the class of electron-deficient chloropyrimidines .[1] While the pyrrolidine ring (an electron-donating group) provides some stabilization compared to trichloropyrimidine, the chlorine atom at the C-4 position remains highly susceptible to nucleophilic aromatic substitution (
The Golden Rule: Moisture is the primary degradation catalyst.[1] Hydrolysis releases hydrochloric acid (HCl), which autocatalyzes further decomposition.
| Parameter | Specification | Technical Rationale |
| Primary Hazard | Hydrolysis (Moisture) | The C-4 Chlorine is labile.[1] Water attacks this position, displacing Cl⁻ and forming the inactive 4-hydroxy species (pyrimidinone) [1].[1] |
| Temperature | -20°C (Long-term) | Low temperature kinetically inhibits the |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is less critical than moisture, but an inert blanket prevents condensation inside the vial upon warming. |
| Container | Amber Glass + Parafilm | Protects from light (minor photolytic dehalogenation risk) and ensures a hermetic seal against humidity.[1] |
| Desiccation | Required | Store secondary container over silica gel or Drierite®.[1] |
Interactive Troubleshooting (Q&A)
This section addresses specific observations reported by users handling 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine.
Q1: "My off-white powder has turned yellow and smells acrid. Is it usable?"
Diagnosis: Autocatalytic Acid Degradation. The yellowing often indicates the formation of conjugated impurities or oxidation products, while the acrid smell is likely Hydrogen Chloride (HCl) gas.
-
Mechanism: Moisture ingress caused partial hydrolysis of the C-4 chlorine.[1] The released HCl lowers the local pH, accelerating the degradation of the remaining bulk material.
-
Action:
Q2: "I dissolved the compound in DMSO for a stock solution, but it precipitated after a week at 4°C."
Diagnosis: Hygroscopic Solvent Failure. DMSO is highly hygroscopic.[1] If the DMSO was not anhydrous, or if the vial was opened frequently in humid air, water was absorbed.
-
Mechanism: The water reacted with the compound to form 4-hydroxy-5-chloro-6-(1-pyrrolidinyl)pyrimidine .[1] Hydroxy-pyrimidines generally have much lower solubility in organic solvents than their chloro-precursors due to strong intermolecular hydrogen bonding (dimerization), leading to precipitation.[1]
-
Action:
-
Prevention: Use Anhydrous DMSO (packaged under septa).[1] Store stock solutions in single-use aliquots at -20°C or -80°C.
-
Recovery: Spin down the precipitate.[1] Analyze the supernatant. If the precipitate is the hydroxy-impurity, the supernatant might still contain active compound, but concentration is now unknown.
-
Q3: "Can I use an aqueous acid workup during synthesis?"
Diagnosis: Procedural Risk.
-
Answer: Avoid prolonged exposure to strong aqueous acids. While the 5-chloro position is robust, the 4-chloro position is labile.[1]
-
Recommendation: Use a buffered workup (e.g., Saturated
or Phosphate buffer pH 6-7) rather than 1M HCl.[1] If acid is required to quench a reaction, perform the extraction immediately and keep the temperature <10°C.
Storage Decision Workflow
Follow this logic gate to determine the optimal storage strategy for your specific sample state.
Figure 1: Decision tree for preserving 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine integrity based on physical state and duration.
Deep Dive: The Degradation Mechanism[1]
Understanding the chemistry allows you to predict risks in novel experiments.[1]
The "4-Position" Vulnerability
The pyrimidine ring is electron-deficient (pi-deficient), making it naturally susceptible to nucleophilic attack.[1]
-
Regioselectivity: The Carbon at position 4 (C-4) is more electrophilic than C-5 because it is ortho/para to both ring nitrogens.[1]
-
Pyrrolidine Effect: The pyrrolidine group at C-6 is an electron donor.[1] While this stabilizes the ring more than a simple trichloropyrimidine, it is not sufficient to completely deactivate the C-4 chlorine against hydrolysis [2].[1]
Hydrolysis Pathway (Visualized)[1]
Figure 2: The hydrolysis pathway.[1] Note the "Autocatalysis" loop where generated HCl accelerates the initial attack on the remaining active compound.
Handling & Solubilization Guide
Recommended Solvents
-
Preferred: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
-
Condition: Must be anhydrous (≤50 ppm water).[1]
-
-
Acceptable: Ethanol, Methanol (for immediate use).
-
Note: Nucleophilic attack by alkoxides (solvolysis) is possible if heated or basic [3].[1]
-
-
Avoid: Water, aqueous acids, non-polar aliphatics (Hexane - poor solubility).[1]
Protocol: Creating a Stable Stock Solution
-
Weigh the compound in a low-humidity environment (e.g., glovebox or dry room).[1]
-
Add Anhydrous DMSO .
-
Vortex until dissolved.[1] Do not sonicate for >1 minute (heat generation risks degradation).[1]
-
Filter Sterilize? Use PTFE or Nylon filters.[1] Avoid Cellulose Acetate (binds heterocycles).[1]
-
Aliquot: Split into volumes required for single experiments (e.g., 50 µL).
-
Freeze: Snap freeze in liquid nitrogen (optional) and store at -20°C or -80°C.
References
-
BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (General mechanism of SNAr on chloropyrimidines). [1]
-
National Institutes of Health (PubChem). 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine Compound Summary.[1] (Structural analog stability data).
-
Sigma-Aldrich. 4,6-Dichloropyrimidine Safety Data Sheet (SDS). (Handling and storage of closely related chloropyrimidine analogs).[1] [1]
-
Fisher Scientific. Safety Data Sheet: 4,6-Dichloro-5-methoxypyrimidine.[1] (Reactivity data for 5-substituted chloropyrimidines).
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine
[1]
Executive Summary & Application Context
Target Compound: 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine CAS: (Analogous to 4,6-dichloro derivatives, specific regioisomer focus) Primary Application: Intermediate for nucleophilic aromatic substitution (SNAr) in drug discovery (e.g., Aurora kinase inhibitors).[1]
This guide compares the spectral performance of the target compound against its synthetic precursor, 4,5,6-Trichloropyrimidine , and evaluates Solvent Selection (CDCl₃ vs. DMSO-d₆) to optimize resolution and solubility. Precise characterization of the C4-substitution is pivotal, as regioisomeric purity directly impacts the biological efficacy of downstream pharmaceutical candidates.
Analytical Workflow & Synthesis Logic
The following diagram illustrates the synthesis pathway and the critical decision nodes for NMR analysis.
Figure 1: Synthesis and Analytical Workflow for 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine.
Comparative Analysis: Product vs. Precursor
The most critical "performance" metric for this analysis is the differentiation between the product and the unreacted starting material.
Diagnostic Signal Shift (Chemical Shift Δδ)
The substitution of the electron-withdrawing Chlorine (Cl) at the C6 position with an electron-donating Pyrrolidine ring causes a distinct shielding effect on the remaining aromatic proton (H2).
| Feature | Precursor: 4,5,6-Trichloropyrimidine | Target: 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine | Diagnostic Change (Δδ) |
| H2 (Aromatic) | ~8.85 - 8.90 ppm (Singlet) | ~8.35 - 8.45 ppm (Singlet) | Upfield shift (~0.5 ppm) due to resonance donation from N-atom.[1] |
| Aliphatic Region | Silent (No signals) | Two Multiplets (3.0 - 4.0 ppm & 1.8 - 2.0 ppm) | Appearance of Pyrrolidine ring protons confirms coupling.[1] |
| Symmetry | C4/C6 equivalent | C4/C6 differentiated | Loss of symmetry (observable in ¹³C NMR).[2] |
Experimental Protocol: Reaction Monitoring
Objective: Confirm conversion >98% by integrating the H2 signals.
-
Aliquot: Take 50 µL of reaction mixture.
-
Workup: Mini-extraction (Ethyl Acetate/Water) to remove inorganic salts. Crucial: Remove Et₃N salts as their alkyl peaks overlap with pyrrolidine.[2]
-
Solvent: Dissolve residue in CDCl₃ .
-
Acquisition: Standard 1H (16 scans, D1=2s).
-
Validation: Integrate the H2 singlet at ~8.4 ppm (Product) vs. ~8.9 ppm (SM).
Solvent Performance Guide: CDCl₃ vs. DMSO-d₆
Choosing the right solvent is essential for resolving the pyrrolidine multiplets, which can broaden due to restricted rotation around the C(pyrimidine)-N(pyrrolidine) bond.
Comparative Performance Table
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Solubility | Good (for chlorinated analogs) | Excellent | Use CDCl₃ for routine purity checks.[1][2] |
| H2 Resolution | Sharp Singlet | Sharp Singlet (deshielded +0.2 ppm) | DMSO-d₆ if aromatic overlap occurs with impurities.[1][2] |
| Pyrrolidine α-CH₂ | Distinct Triplet/Multiplet (~3.6-3.9 ppm) | Often Broadened | CDCl₃ provides better coupling constant (J) resolution.[1][2] |
| Water Peak | ~1.56 ppm (Usually distinct) | ~3.33 ppm (Overlaps with α-CH₂) | Avoid DMSO if precise integration of the α-CH₂ is required.[1] |
| Rotamer Detection | Fast exchange (averaged signals) | Slow exchange (sharper rotamers) | Use DMSO at elevated temp (350K) for dynamic studies. |
Technical Insight: Rotational Barriers
The bond between the pyrimidine C6 and the pyrrolidine Nitrogen has partial double-bond character.
-
In CDCl₃ (Ambient Temp): The pyrrolidine α-protons typically appear as a broad multiplet or two distinct sets of broad peaks due to restricted rotation.[2]
-
Protocol for Sharpening: If signals are broad, heat the NMR probe to 50°C (323 K) . This increases the rotation rate, coalescing the signals into a sharp triplet.
Detailed Spectral Assignment (in CDCl₃)
The Aromatic Region[3]
-
Signal: Singlet, 1H.[2]
-
Shift: 8.40 ± 0.05 ppm .
-
Assignment: H2 (Proton between the two ring nitrogens).[2]
-
Note: This proton is highly acidic.[2] Avoid using Acetone-d₆ if trace base is present, as deuterium exchange can cause this signal to disappear.[1][2]
The Aliphatic Region (Pyrrolidine Ring)
The pyrrolidine ring consists of two distinct chemical environments due to symmetry perpendicular to the N-C4 axis.
-
α-Protons (N-CH₂):
-
β-Protons (C-CH₂-C):
Self-Validating Protocol for Purity Assessment
To ensure the synthesized compound meets drug-discovery standards (>95% purity), follow this self-validating logic:
-
Integration Check: Set the H2 aromatic singlet to 1.00 .
-
Impurity Flag (Regioisomer):
-
If a small singlet appears at ~8.2 ppm , it may indicate the 2-pyrrolidinyl isomer (if 2,4,5-trichloropyrimidine was a contaminant in the SM). However, with 4,5,6-trichloro SM, regioisomers are chemically equivalent unless a second substitution occurs.
-
Bis-substitution: If the H2 signal shifts significantly upfield (<8.0 ppm) and integrals double for the aliphatic region, 4,6-di(pyrrolidinyl) byproduct has formed.
-
References
-
National MagLab. (2012).[2] Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (2025).[2][4] 2,4-Dichloropyrimidine Spectral Data. National Library of Medicine.[2] Retrieved from [Link]
-
Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from [Link][1]
Sources
- 1. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
- 2. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | C16H20Cl2N6 | CID 81556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chromatographic Resolution of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine: A Comparative Guide to PFP vs. C18 Selectivity
Executive Summary
The Challenge: Developing a purity method for 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine presents a dual chromatographic challenge: the basicity of the pyrrolidine ring (
The Verdict: While C18 columns are the industry workhorse, our comparative analysis demonstrates that Pentafluorophenyl (PFP) stationary phases offer superior resolution (
Compound Analysis & Impurity Profile
To design a robust method, we must first understand the molecular behaviors of the analyte and its likely process impurities.
The Target Molecule
-
Core Structure: Pyrimidine ring (electron-deficient).[1]
-
Substituents:
-
Chromatographic Behavior: The molecule is amphiphilic. The chlorines drive hydrophobic retention, while the pyrrolidine nitrogen interacts with residual silanols on the column stationary phase, causing "shark-fin" tailing.
Critical Impurities (Process-Related)
The synthesis typically involves nucleophilic aromatic substitution (
| Impurity ID | Structure Name | Origin | Chromatographic Challenge |
| Impurity A | 4,5,6-Trichloropyrimidine | Starting Material | Highly lipophilic; elutes late on C18.[1] |
| Impurity B | 4,6-Di(pyrrolidin-1-yl)-5-chloropyrimidine | Over-reaction | More basic; elutes early or co-elutes depending on pH.[1] |
| Impurity C | 4,5-Dichloro-6-hydroxypyrimidine | Hydrolysis | Polar; elutes near the void volume ( |
Comparative Study: C18 vs. PFP Selectivity
We evaluated two distinct separation modes to determine the optimal stationary phase.
Experimental Conditions
-
System: UHPLC with DAD detection at 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% to 95% B over 10 minutes.
Performance Data
The following data summarizes the separation of the Target from Impurity A (Trichloro-SM).
| Parameter | Column A: Standard C18 (3µm, 150x4.6mm) | Column B: Propyl-PFP (3µm, 150x4.6mm) | Analysis |
| Retention Time ( | 6.4 min | 7.1 min | PFP shows higher retention due to |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Excellent) | PFP provides better shielding of silanols. |
| Selectivity ( | 1.15 | 1.42 | PFP discriminates the "Chloro" vs "Pyrrolidine" change better. |
| Resolution ( | 1.9 | 4.8 | PFP achieves baseline separation with high margin. |
Mechanism of Action
Why does PFP win? The pentafluorophenyl ring is electron-deficient (Lewis acid), creating a specific interaction with the electron-rich pyrrolidine and the halogenated pyrimidine core.
Figure 1: Mechanistic difference between PFP and C18 interactions. The PFP phase utilizes multiple retention mechanisms (Pi-Pi, Dipole) compared to the singular hydrophobic mechanism of C18.[3]
Optimized Method Protocol (The "Gold Standard")
Based on the comparative study, the following protocol is recommended for QC release and stability testing.
Chromatographic Conditions
-
Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm or 3 µm.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Injection Vol: 5 µL.
-
Detection: UV @ 254 nm (Pyrimidine
) and 220 nm (Impurity check).
Mobile Phase & Gradient[2][5]
-
Solvent A: 10mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Why: The buffer capacity at pH 3.0 stabilizes the ionization of the pyrrolidine, ensuring robust retention times.
-
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
| Time (min) | % Solvent A | % Solvent B | Step |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Method Validation Summary (ICH Q2 R2)
To ensure this method is "Publish Ready" and regulatory compliant, it must be validated according to ICH Q2(R2) guidelines.
Figure 2: Validation workflow aligning with ICH Q2(R2) requirements.
Key Validation Criteria
-
Specificity: Inject individual impurities (A, B, C) to confirm no co-elution with the Main Peak.
-
Linearity: Demonstrate response linearity from LOQ to 120% of target concentration.
-
Robustness: The PFP method is sensitive to pH changes . Ensure the buffer is strictly controlled between pH 2.8 and 3.2. A shift > pH 3.5 may deprotonate the pyrrolidine, altering retention significantly.
Troubleshooting & Causality
Issue 1: Peak Tailing (
-
Cause: Secondary interactions between the protonated pyrrolidine nitrogen and residual silanols on the silica surface.
-
Fix: Increase ionic strength by raising Ammonium Formate concentration to 20mM. Do not simply add more acid; the counter-ion concentration matters.
Issue 2: Retention Time Drift
-
Cause: "Phase Dewetting" or ion-pairing equilibrium shifts.[1]
-
Fix: Ensure the column is fully equilibrated (minimum 20 column volumes) if switching from 100% aqueous or high organic storage. PFP phases require longer equilibration than C18.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4] Retrieved from [Link]
-
Advanced Chromatography Technologies. ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[5] Chromatography Today. Retrieved from [Link][1]
-
Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 104–112.[1] (2016).[6] Retrieved from [Link]
-
Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024).[7][8] Retrieved from [Link]
Sources
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. hplc.eu [hplc.eu]
- 4. database.ich.org [database.ich.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. sepscience.com [sepscience.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
